molecular formula C7H14O6 B607194 D-Pinitol CAS No. 10284-63-6

D-Pinitol

Cat. No. B607194
CAS RN: 10284-63-6
M. Wt: 194.183
InChI Key: DSCFFEYYQKSRSV-KLJZZCKASA-N
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Description

D-Pinitol (3-O-methyl-D-chiro-inositol) is a cyclitol that is nearly ubiquitous in the Leguminosae and Pinaceae families . It plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . Plants rich in D-Pinitol are used in traditional medicine as empirical treatment for diabetes, inflammation, cancer, or infections .


Synthesis Analysis

In Angiosperms, D-Pinitol has a relatively straightforward and short biosynthesis which proceeds via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol . The synthesis of 3,5-di-O-benzyl-D-pinitol has been stereoselectively accomplished through intramolecular aldolization of 2,6-di-O-benzyl-4-O-methyl-L-lyxo-hexos-5-ulose followed by reduction with NaBH(OAc)3 .


Molecular Structure Analysis

D-Pinitol is also known as 3-O-methyl-D-chiro-inositol . Its chemical structure can be found in the referenced literature .


Chemical Reactions Analysis

D-Pinitol has been reported to exert an in vivo antidiarrheal effect by delaying the onset of diarrhea in the castor oil test and antinociceptive effect by involving NO and 5-HT3 receptors . It seems to improve insulin resistance and the progression of DM type II .


Physical And Chemical Properties Analysis

D-Pinitol has a molecular formula of C7H14O6 and a molecular weight of 194.18 .

Scientific Research Applications

  • Vasodilation and Cardiovascular Effects : D-Pinitol induces vasodilation in the endothelium of mouse mesenteric arteries through a mechanism dependent on the activation of endothelial nitric oxide synthase (eNOS), explaining its hypotensive effect in mice (Moreira et al., 2018).

  • Biological and Pharmacological Activities : D-Pinitol has been used in traditional medicine for treating diabetes, inflammation, cancer, or infections. Its biosynthesis, plant distribution, and comprehensive biological activities, including in vitro, in vivo, and clinical trials, have been extensively reviewed (Sánchez-Hidalgo et al., 2020).

  • Insulin Resistance and Diabetes Management : D-Pinitol shows insulin-like properties and has been reported to improve insulin resistance through the PI3K/Akt signaling pathway in type 2 diabetes mellitus rats (Gao et al., 2015).

  • Antidiabetic Effects : D-Pinitol exerts an insulin-like effect to improve glycemic control in diabetic mice, possibly acting via a post-receptor pathway affecting glucose uptake (Bates et al., 2000).

  • Agricultural Applications : Optimization of D-Pinitol extraction from vegetable soybean leaves and its potential application in controlling cucumber powdery mildew highlights its importance in the nonfood industry (Chen et al., 2014).

  • Extraction Methods and Analysis : Studies have focused on efficient extraction methods of D-Pinitol from carob pods and other sources, emphasizing its commercial value (Cháfer & Berna, 2014).

  • Immunomodulatory Effects : D-Pinitol inhibits Th1 polarization and suppresses dendritic cells, indicating its potential in modulating immune responses (Lee et al., 2007).

  • Antihyperlipidemic Effects : D-Pinitol has shown effectiveness in reducing lipid levels in diabetic rats, suggesting its potential in managing hyperlipidemia (Geethan & Prince, 2008).

  • Anti-Cancer Properties : Its efficacy in inhibiting prostate cancer metastasis by modulating FAK, c-Src, and NF-κB pathways highlights its potential in cancer therapy (Lin et al., 2013).

  • Oxidative Stress and Liver Protection : D-Pinitol has shown protective effects against chemically-induced liver damage in rats, demonstrating its potential as a hepatoprotective agent (Magielse et al., 2013).

properties

IUPAC Name

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-FEPQRWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883108, DTXSID601029635, DTXSID901337631
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Pinitol

CAS RN

484-68-4, 6090-97-7, 10284-63-6
Record name Pinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononitol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ONONITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLINOSITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
M Sánchez-Hidalgo, AJ León-González… - Phytochemistry …, 2021 - Springer
… Moreover, d-pinitol has … d-pinitol biosynthesis, distribution, biological activities and clinical trials that describe pharmacological activities exerted both by isolated d-pinitol and d-pinitol-…
Number of citations: 47 link.springer.com
K Srivastava, M Tiwari, A Dubey… - International Journal of …, 2020 - researchgate.net
… D-pinitol is a natural compound related to the important … D-pinitol is the D-enantiomer of pinitol, it’sa 3-O-methyl-D-chiro-… naturally occurring compound D-Pinitol ingredient providing an …
Number of citations: 22 www.researchgate.net
SH Bates, RB Jones, CJ Bailey - British journal of …, 2000 - Wiley Online Library
… This study investigates the effect of D-pinitol on glucose … (ip) administration of D-pinitol. Glucose transport was measured … on D-pinitol treatment, and for 10 days after D-pinitol treatment …
Number of citations: 386 bpspubs.onlinelibrary.wiley.com
Y Gao, M Zhang, T Wu, M Xu, H Cai… - Journal of agricultural …, 2015 - ACS Publications
… of d-pinitol in relieving symptoms of T2DM, and d-pinitol can be developed into an effective drug for the treatment of T2DM when sufficient further research on d-pinitol can be performed. …
Number of citations: 172 pubs.acs.org
PKMA Geethan, PSM Prince - Journal of biochemical and …, 2008 - Wiley Online Library
… This study was undertaken to evaluate the effect of D-pinitol … rats Oral administration of D-pinitol to STZinduced diabetic rats … The D-pinitol also lowered significantly (p < 0.05) LDL and …
Number of citations: 107 onlinelibrary.wiley.com
AJ Alonso‐Castro, C Alba‐Betancourt… - Journal of food …, 2019 - Wiley Online Library
… d-pinitol. This study provides new information about other pharmacological uses for d-pinitol… Recently, we reported that d-pinitol was the main component in the ethanol extracts of the …
Number of citations: 16 onlinelibrary.wiley.com
A Pandi, VM Kalappan… - Bulletin of the National …, 2022 - bnrc.springeropen.com
… This comprehensive review demonstrates the application of d-pinitol against diabetes mellitus. Most of the animal and clinical studies included in this review reported that d-pinitol …
Number of citations: 3 bnrc.springeropen.com
A Azab - Nutrients, 2022 - mdpi.com
… products, and D-Pinitol is clearly one of the most important of these. D-Pinitol has been … Presently, more than thirty medicinal activities of D-Pinitol have been reported. Among these…
Number of citations: 13 www.mdpi.com
N Tetik, I Turhan, HR Oziyci… - International Journal of …, 2011 - Taylor & Francis
… In this research, the d-pinitol content and sugar profile of 10 … amount of d-pinitol compared with the other d-pinitol-… a suitable source of d-pinitol for medical use and d-pinitol may be an …
Number of citations: 71 www.tandfonline.com
NT Dang, R Mukai, K Yoshida… - Bioscience …, 2010 - academic.oup.com
… We investigated in this present study whether an oral intake of D-pinitol (PI) and myo-inositol (MI) would affect GLUT4 translocation in the skeletal muscle of mice. PI or MI at 1g/kg BW …
Number of citations: 112 academic.oup.com

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